molecular formula C22H17F4N3OS B284291 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No. B284291
M. Wt: 447.4 g/mol
InChI Key: PUBABPVZWKEUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential for various applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone involves the inhibition of various enzymes, including protein kinases. This compound binds to the active site of these enzymes and prevents them from carrying out their normal functions. This inhibition leads to a disruption of various cellular processes, including cell growth and division, which can result in the death of cancer cells.
Biochemical and Physiological Effects:
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, as well as exhibit anti-inflammatory properties. It has also been shown to modulate the immune system and exhibit neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone in laboratory experiments include its potent inhibitory activity against various enzymes, its anti-inflammatory and anti-cancer properties, and its ability to modulate the immune system. However, the limitations of using this compound in laboratory experiments include its potential toxicity, its limited solubility in aqueous solutions, and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone. These include the development of new synthetic methods for this compound, the identification of new targets for its inhibitory activity, and the development of new drugs based on its anti-inflammatory and anti-cancer properties. Additionally, further studies are needed to determine the potential toxicity of this compound and its effects on various physiological processes.
In conclusion, 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is a synthetic compound that has shown great potential for various scientific research applications. Its potent inhibitory activity against various enzymes, anti-inflammatory and anti-cancer properties, and ability to modulate the immune system make it a promising candidate for the development of new drugs for the treatment of various diseases. However, further studies are needed to determine its potential toxicity and effects on various physiological processes.

Synthesis Methods

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone has been achieved using various methods. One of the most common methods involves the reaction of 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine with 3,4-dihydroisoquinoline-1(2H)-one in the presence of a suitable base and a catalyst. The resulting product is then subjected to a thiolation reaction using an appropriate thiol reagent to yield the final product.

Scientific Research Applications

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinases, which are involved in various cellular processes. It has also been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

Molecular Formula

C22H17F4N3OS

Molecular Weight

447.4 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C22H17F4N3OS/c23-17-7-5-15(6-8-17)18-11-19(22(24,25)26)28-21(27-18)31-13-20(30)29-10-9-14-3-1-2-4-16(14)12-29/h1-8,11H,9-10,12-13H2

InChI Key

PUBABPVZWKEUCJ-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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